2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1-PYRROLIDINYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1-PYRROLIDINYL)PHENYL]ACETAMIDE typically involves the reaction of benzisothiazole derivatives with pyrrolidine-substituted phenyl acetamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1-PYRROLIDINYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate temperature conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzisothiazoles, which can be further utilized in various applications.
Scientific Research Applications
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1-PYRROLIDINYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1-PYRROLIDINYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of essential biomolecules or interfere with signal transduction pathways, resulting in the inhibition of cell growth or proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A simpler benzisothiazole derivative with similar chemical properties.
N-Phenylacetamide: A related compound with a phenylacetamide moiety.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which exhibit similar biological activities.
Uniqueness
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1-PYRROLIDINYL)PHENYL]ACETAMIDE is unique due to its combination of the benzisothiazole ring and the pyrrolidine-substituted phenyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(4-pyrrolidin-1-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4S/c23-18(20-14-7-9-15(10-8-14)21-11-3-4-12-21)13-22-19(24)16-5-1-2-6-17(16)27(22,25)26/h1-2,5-10H,3-4,11-13H2,(H,20,23) |
InChI Key |
FQDMZCVHKRHLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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